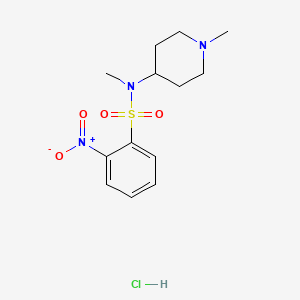
1-(2,5-dimethylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-dimethylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride, also known as DMPP, is a chemical compound that belongs to the class of beta-adrenergic agonists. It is synthesized through a multi-step process and has been extensively studied for its potential applications in scientific research.
Mechanism of Action
1-(2,5-dimethylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride acts as a beta-adrenergic agonist by binding to the beta-adrenergic receptors in the body. This leads to the activation of the cAMP signaling pathway and the subsequent activation of downstream effectors. The activation of the beta-adrenergic receptors leads to the relaxation of smooth muscle cells in the airways, blood vessels, and heart, resulting in bronchodilation, vasodilation, and positive inotropic effects.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase heart rate, cardiac output, and blood pressure. This compound also causes bronchodilation and vasodilation, which can improve oxygenation and blood flow to the tissues. This compound has also been shown to have positive inotropic effects on the heart, which can improve cardiac function.
Advantages and Limitations for Lab Experiments
1-(2,5-dimethylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride has several advantages for lab experiments. It is a potent and selective beta-adrenergic agonist, which makes it a useful tool for studying the beta-adrenergic receptor signaling pathway. This compound is also relatively stable and has a long half-life, which allows for prolonged experiments. However, this compound has some limitations for lab experiments. It can cause tachycardia and arrhythmias, which can complicate experiments involving the heart. This compound can also cause bronchodilation and vasodilation, which can affect blood flow and oxygenation in the tissues.
Future Directions
There are several future directions for the study of 1-(2,5-dimethylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride. One area of research is the development of more selective beta-adrenergic agonists that can target specific beta-adrenergic receptor subtypes. Another area of research is the development of new methods to study the beta-adrenergic receptor signaling pathway and its role in various physiological processes. Finally, the potential clinical applications of this compound and other beta-adrenergic agonists in the treatment of cardiovascular and respiratory diseases should be further explored.
Synthesis Methods
1-(2,5-dimethylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride is synthesized through a multi-step process that involves the reaction of 2,5-dimethylphenol with 2,6-dimethylpiperidine to form 1-(2,5-dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol. This intermediate is then reacted with hydrochloric acid to form this compound hydrochloride. The synthesis method of this compound has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
1-(2,5-dimethylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including bronchodilation, vasodilation, and positive inotropic effects on the heart. This compound has also been used as a tool to study the beta-adrenergic receptor signaling pathway and its role in various physiological processes.
properties
IUPAC Name |
1-(2,5-dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2.ClH/c1-13-8-9-14(2)18(10-13)21-12-17(20)11-19-15(3)6-5-7-16(19)4;/h8-10,15-17,20H,5-7,11-12H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKZOZVNWDQATR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC(COC2=C(C=CC(=C2)C)C)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-furylmethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5005816.png)

![1-bromo-4-[3-(3-methoxyphenoxy)propoxy]-2,5-dimethylbenzene](/img/structure/B5005827.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5005834.png)

![4-(5-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B5005855.png)

![4-methyl-N-[3-(4-morpholinyl)propyl]-1-naphthamide](/img/structure/B5005864.png)
![N-[2-(benzoylamino)benzoyl]phenylalanine](/img/structure/B5005867.png)
![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B5005875.png)


![2-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5005893.png)
![1-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5005904.png)